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Compound of Interest

Compound Name: 4-Chloro-2-hydroxynicotinic acid
CAS No.: 605661-82-3
Cat. No.: B1592073

Get Quote

Core Identity & Structural Analysis[1][2]

4-Chloro-2-hydroxynicotinic acid is a bifunctional pyridine scaffold widely utilized in the

synthesis of pharmaceutical agents, particularly kinase inhibitors and anti-inflammatory drugs.
It serves as a critical "linchpin” intermediate due to the differential reactivity of its three
functional groups: the C4-chlorine, the C2-hydroxyl (lactam), and the C3-carboxylic acid.
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Tautomeric Equilibrium

While often named as a "hydroxypyridine,” this molecule exists predominantly in the 2-pyridone
(lactam) tautomeric form in the solid state and in polar solvents. This behavior is dictated by the
significant resonance stabilization energy of the amide-like linkage in the pyridine ring.

e Lactam Form (Dominant): 4-chloro-2-oxo-1,2-dihydropyridine-3-carboxylic acid.
e Lactim Form (Minor): 4-chloro-2-hydroxypyridine-3-carboxylic acid.

The presence of the electron-withdrawing carboxylic acid at C3 and the chlorine at C4 further
stabilizes the lactam form by pulling electron density away from the ring nitrogen, increasing
the acidity of the N-H proton.
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Figure 1: Tautomeric equilibrium favoring the 2-oxo (lactam) species.

Synthesis & Production Strategies

The synthesis of 4-chloro-2-hydroxynicotinic acid relies on exploiting the nucleophilic
differentiation between the C2 and C4 positions of pyridine precursors.

Primary Route: Regioselective Chlorination
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The most robust synthetic pathway involves the selective chlorination of 2,4-dihydroxynicotinic

acid. In this precursor, the C4-hydroxyl group exhibits "phenolic” character (vinylogous acid),

while the C2-hydroxyl is part of a stable lactam system.

Mechanism: Treatment with phosphoryl chloride (POCIz) under controlled conditions

preferentially attacks the C4-oxygen. The C2-oxygen, being part of the thermodynamically

stable amide-like dimer network, is less reactive towards chlorination unless forcing conditions

(e.g., PClIs, high heat) are used.

Step-by-Step Protocol (Representative):

Starting Material: Suspend 2,4-dihydroxynicotinic acid (1.0 eq) in acetonitrile or toluene.

Reagent Addition: Add POCIs (1.1-1.5 eq) dropwise. A catalytic amount of DMF may be
added to form the Vilsmeier-Haack reagent in situ, accelerating the reaction.

Reaction: Heat to reflux (80—100°C) for 2—4 hours. Monitor by HPLC for the disappearance
of starting material and formation of the mono-chloro product.

Quench: Cool to 0°C and carefully quench into ice water. Note: Hydrolysis of the excess
POCIs is exothermic.

Isolation: Adjust pH to ~3—4 to precipitate the product. Filter, wash with cold water, and dry.

Alternative Route: Hydrolysis of 2,4-Dichloronicotinic
Acid

While 2,4-dichloronicotinic acid is a common commercial starting material, its hydrolysis

requires careful control.

Challenge: The C4-chlorine is typically more reactive towards nucleophilic aromatic
substitution (

) than the C2-chlorine due to the para-position relative to the ring nitrogen (which stabilizes
the Meisenheimer intermediate).

Outcome: Direct alkaline hydrolysis of 2,4-dichloronicotinic acid often yields 4-hydroxy-2-
chloronicotinic acid (the unwanted isomer) or a mixture.
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» Correction: Therefore, the de novo synthesis from the dihydroxy precursor (Route 2.1) is
preferred for high isomeric purity.

Reactivity Profile & Applications

The chemical utility of 4-chloro-2-hydroxynicotinic acid stems from its ability to undergo
orthogonal functionalization.

The "Magic" of the C4-Chlorine ()

The chlorine atom at position 4 is highly activated for Nucleophilic Aromatic Substitution (

 Activation: The ring nitrogen (electron sink) and the C3-carboxylic acid (electron-
withdrawing) work in concert to lower the LUMO energy at C4.

» Nucleophiles: Amines, thiols, and alkoxides readily displace the C4-chloride.

» Regioselectivity: In the presence of the C2-oxo group, the C4-chloride is the exclusive site of
substitution. The C2-oxo group does not participate in

under standard conditions.

Case Study: Kinase Inhibitor Synthesis In the development of drugs like Enarodustat (a HIF-PH
inhibitor), similar scaffolds (e.g., 2,4-dichloronicotinic acid esters) are reacted with benzyl
alcohol. The nucleophile attacks C4 exclusively, demonstrating the high electrophilicity of this
position.

Diagram: Orthogonal Reactivity Workflow
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Figure 2: Orthogonal functionalization pathways for the scaffold.
Experimental Protocol: Displacement at C4
Objective: Synthesis of 4-(Benzylamino)-2-hydroxynicotinic acid (Model Reaction).
Reagents:
e 4-Chloro-2-hydroxynicotinic acid (1.0 eq)
e Benzylamine (2.5 eq)
» Ethanol or n-Butanol (Solvent)
Procedure:

e Setup: Charge a round-bottom flask with 4-chloro-2-hydroxynicotinic acid (1.0 g, 5.76
mmol) and ethanol (10 mL).

o Addition: Add benzylamine (1.54 g, 14.4 mmol) in one portion. The excess amine acts as a
base to scavenge HCI.

o Reflux: Heat the mixture to reflux (80°C) for 6-12 hours.
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o Checkpoint: Monitor by TLC (System: 10% MeOH in DCM). The starting material spot (Rf
~0.3) should disappear, replaced by a more polar fluorescent spot.

o Workup: Cool to room temperature. The product often precipitates directly as the
benzylammonium salt.

 Acidification: Pour the mixture into water (20 mL) and acidify with 1M HCI to pH 3. The free
acid precipitates.

« Purification: Filter the solid, wash with water and cold ethanol. Recrystallize from
EtOH/Water if necessary.

Yield Expectation: 75-85%.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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